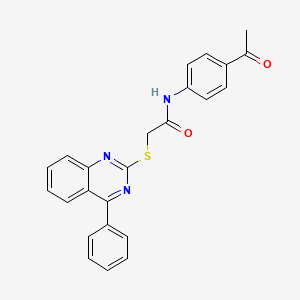

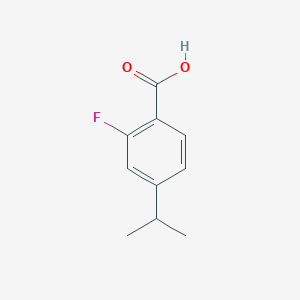

![molecular formula C21H15N3O3S B2395142 N-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthène-9-carboxamide CAS No. 941878-61-1](/img/structure/B2395142.png)

N-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthène-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

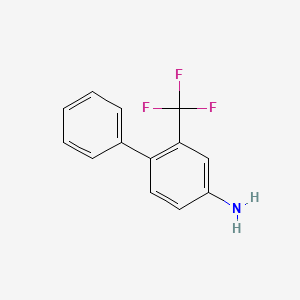

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a compound with the molecular formula C10H11N3O2S. It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da . Thiazolopyrimidines, to which this compound belongs, are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives, including this compound, is often based on multicomponent sonochemical reactions. These reactions involve the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component determine the reaction direction .

Molecular Structure Analysis

The structure of this compound and similar ones is determined using one- and two-dimensional NMR and IR spectroscopy . The structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .

Chemical Reactions Analysis

The chemical properties of thiazolopyrimidines are influenced by their active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . The reaction of pyrimidine-2-thiones with α-halocarboxylates and with 3-bromopentane-2,4-dione has been studied, with the position of substituents in the initial aldehyde being the crucial factor determining the reaction direction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum shows high frequency absorption bands, which are assigned to the carbonyl group stretching vibration of the thiazolone ring . The 1H NMR spectrum reveals the presence of various protons, including those on the C-5 atom within a narrow range .

Applications De Recherche Scientifique

- Les dérivés de thiazolo[3,2-a]pyrimidine, y compris ceux avec des motifs substitués en position 2, ont démontré une forte activité antitumorale .

- Le fragment thiazolo[3,2-a]pyrimidine est adaptable à la modification par l'introduction de nouveaux sites de liaison .

- Le groupe méthylène actif (C2H2) dans les dérivés de 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one permet la fonctionnalisation .

Activité Antitumorale

Propriétés Antibactériennes

Effets Anti-inflammatoires

Potentiel de Modification

Fonctionnalisation au Groupe Méthylène Actif

Conception de Composés Médicinaux

En résumé, les propriétés diverses de ce composé ont conduit à des investigations dans les applications antitumorales, antibactériennes, anti-inflammatoires et médicinales. Les chercheurs continuent d'explorer son potentiel dans la conception de médicaments et les interventions thérapeutiques . 🌟

Mécanisme D'action

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .

Biochemical Pathways

Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , suggesting that they may interact with multiple biochemical pathways.

Result of Action

High antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated .

Action Environment

It is known that the synthesis of thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency .

Orientations Futures

Thiazolopyrimidines, including this compound, are of interest due to their broad spectrum of biological activities and their potential as scaffolds for new medicines . Future research may focus on further exploring the synthesis of new compounds in this series, including potentially biologically active ones .

Propriétés

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c1-12-18(20(26)24-10-11-28-21(24)22-12)23-19(25)17-13-6-2-4-8-15(13)27-16-9-5-3-7-14(16)17/h2-11,17H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDXEOBSDKLSQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

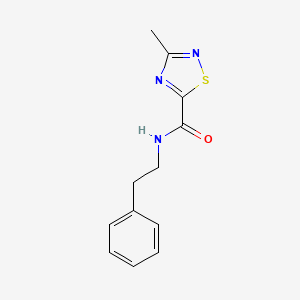

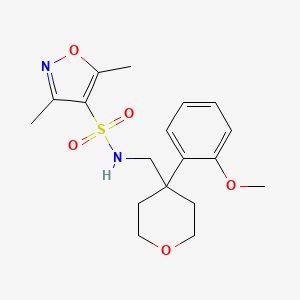

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)

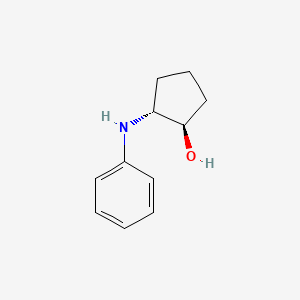

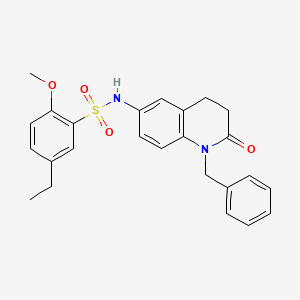

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)

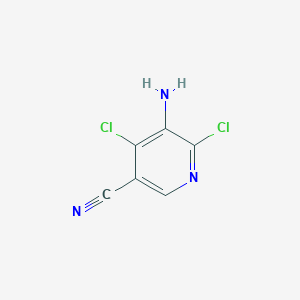

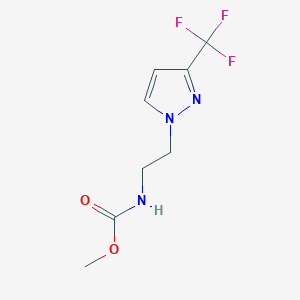

![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)